

Application Notes and Protocols: Pyrrolidine Analogs as Monoamine Uptake Inhibitors

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Compound of Interest

Compound Name: (4-(Pyrrolidin-1-yl)phenyl)methanamine

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These application notes provide a comprehensive overview of the use of pyrrolidine analogs as inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them critical targets for therapeutic drug development.^[1] Pyrrolidine-containing compounds have emerged as a promising class of monoamine uptake inhibitors, with some exhibiting high potency and selectivity.^{[2][3]}

This document details the experimental protocols for evaluating the efficacy and selectivity of these analogs and presents quantitative data for a selection of compounds.

Data Presentation

The following tables summarize the in vitro binding affinities (K_i) and uptake inhibition potencies (IC_{50}) of various pyrrolidine analogs for DAT, NET, and SERT. These values are crucial for understanding the structure-activity relationships (SAR) and for selecting compounds for further development.

Table 1: Binding Affinity (K_i , nM) of Pyrovalerone Analogs for Monoamine Transporters^[2]

Compound	Phenyl Substitution	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)
4a	4-Methyl	18.1	86.2	>10,000
4b (2S)	4-Methyl	18.1	-	-
4t	Naphthyl	20.4	54.3	243
4u	3,4-Dichloro	11.5	37.8	>10,000

Table 2: Monoamine Uptake Inhibition (IC50, nM) by Pyrovalerone Analogs[2]

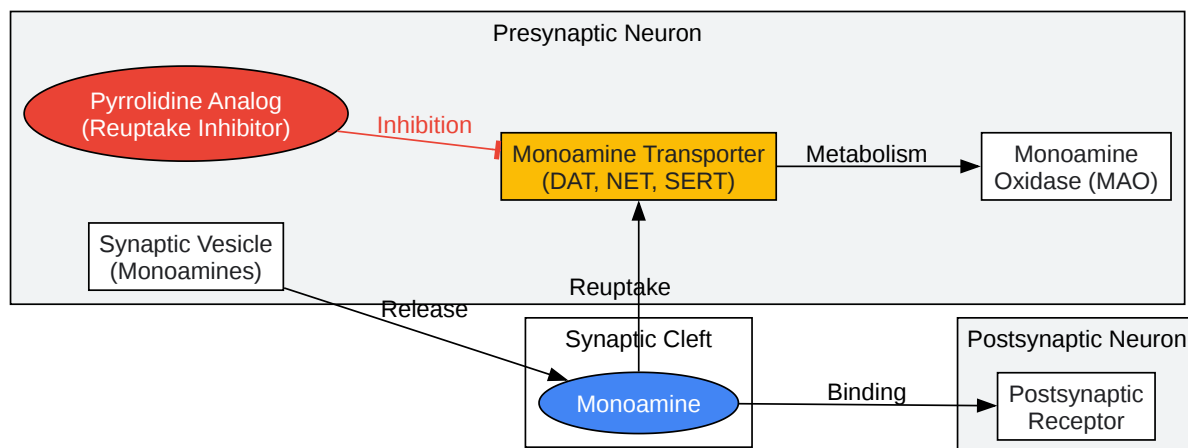
Compound	Phenyl Substitution	DA IC50 (nM)	NE IC50 (nM)	5-HT IC50 (nM)
4a	4-Methyl	16.3	43.5	>10,000
4b (2S)	4-Methyl	16.3	-	-
4t	Naphthyl	25.1	68.2	315
4u	3,4-Dichloro	14.2	45.7	>10,000

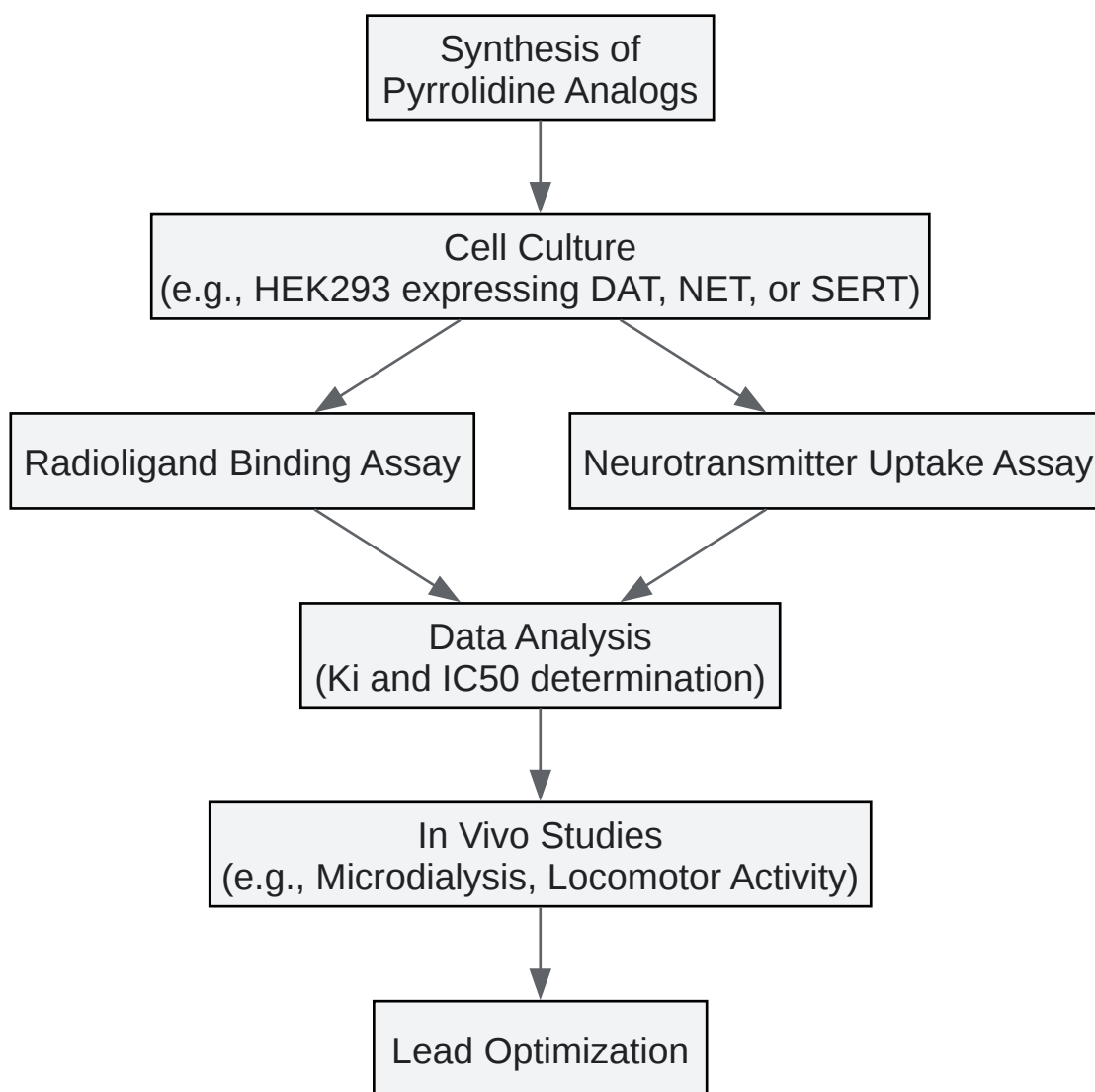
Table 3: VMAT2 Inhibition by Pyrrolidine Analogs of GZ-793A[4]

Compound	Substitution	[3H]DTBZ Binding Ki (nM)	[3H]DA Uptake Ki (nM)
GZ-793A	-	8290	29
11d	4-Methoxyphenethyl	-	49
11f	4-Difluoromethoxyphenethyl	560	45

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of pyrrolidine analogs as monoamine uptake inhibitors.





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